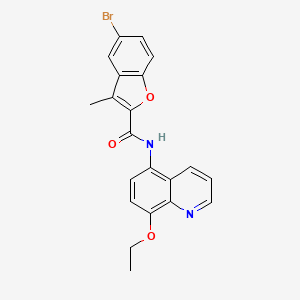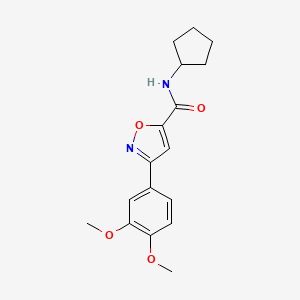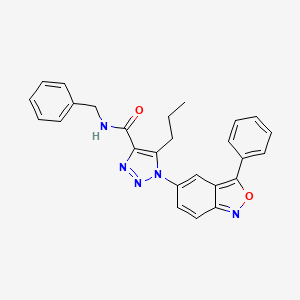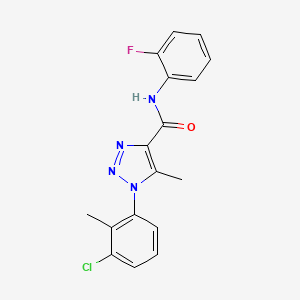![molecular formula C23H19N3O3 B11295039 3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11295039.png)
3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-etoxi-N-[2-(3-fenil-1,2,4-oxadiazol-5-il)fenil]benzamida es un compuesto orgánico complejo que presenta un núcleo de benzamida unido a un anillo de oxadiazol y un grupo fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-etoxi-N-[2-(3-fenil-1,2,4-oxadiazol-5-il)fenil]benzamida normalmente implica múltiples pasos:
Formación del anillo de oxadiazol: Esto se puede lograr mediante la ciclización de una hidrazida con un derivado de ácido carboxílico en condiciones deshidratantes.
Acoplamiento con el núcleo de benzamida: El intermedio de oxadiazol se acopla luego con un derivado de benzamida apropiado utilizando agentes de acoplamiento como EDCI o DCC en presencia de una base como trietilamina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
3-etoxi-N-[2-(3-fenil-1,2,4-oxadiazol-5-il)fenil]benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos fenilo se pueden oxidar para formar quinonas.
Reducción: El anillo de oxadiazol se puede reducir en condiciones de hidrogenación.
Sustitución: El grupo etoxi se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) bajo gas hidrógeno.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de oxadiazol reducidos.
Sustitución: Diversos derivados de benzamida sustituidos.
Aplicaciones Científicas De Investigación
3-etoxi-N-[2-(3-fenil-1,2,4-oxadiazol-5-il)fenil]benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: Posible uso como farmacóforo en el diseño de fármacos debido a sus características estructurales únicas.
Ciencia de materiales: Uso en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED).
Estudios biológicos: Investigación de su actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 3-etoxi-N-[2-(3-fenil-1,2,4-oxadiazol-5-il)fenil]benzamida implica su interacción con objetivos moleculares específicos. El anillo de oxadiazol puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. Los grupos fenilo pueden mejorar la afinidad de unión a través de interacciones π-π con residuos aromáticos en las proteínas diana.
Comparación Con Compuestos Similares
Compuestos similares
3-etoxi-N-[2-(3-fenil-1,2,4-tiadiazol-5-il)fenil]benzamida: Estructura similar pero con un anillo de tiadiazol en lugar de un anillo de oxadiazol.
3-etoxi-N-[2-(3-fenil-1,2,4-triazol-5-il)fenil]benzamida: Contiene un anillo de triazol en lugar de un anillo de oxadiazol.
Unicidad
3-etoxi-N-[2-(3-fenil-1,2,4-oxadiazol-5-il)fenil]benzamida es único debido a la presencia del anillo de oxadiazol, que imparte propiedades electrónicas distintas y posibles actividades biológicas en comparación con sus análogos de tiadiazol y triazol.
Propiedades
Fórmula molecular |
C23H19N3O3 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H19N3O3/c1-2-28-18-12-8-11-17(15-18)22(27)24-20-14-7-6-13-19(20)23-25-21(26-29-23)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,24,27) |
Clave InChI |
RZPKQGAWYKIDAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11294966.png)
![2-(4-{2-[3-(Dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B11294974.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11294977.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11294979.png)

![2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B11294998.png)

![N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11295015.png)

![N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11295023.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11295035.png)
![3-ethyl-4-methyl-9-[4-(propan-2-yl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11295040.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B11295047.png)
